molecular formula C18H18ClN3O2 B11041396 Ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11041396
M. Wt: 343.8 g/mol
InChI Key: NREZITUODAMGQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound with an intriguing structure. Let’s break it down:

    Ethyl group (C2H5): Attached to the pyrazolo[1,5-a]pyrimidine ring, this group provides solubility and ease of handling.

    Pyrazolo[1,5-a]pyrimidine ring: A fused bicyclic system containing a pyrazole and a pyrimidine ring. It’s a versatile scaffold found in various bioactive molecules.

    4-Chlorophenyl group: Enhances the compound’s pharmacological properties.

    Carboxylate group (COOEt): Important for drug design and binding interactions.

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reaction:

Industrial Production::
  • Large-scale synthesis typically involves the multicomponent approach due to its efficiency.

Chemical Reactions Analysis

    Reactivity: Ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various reactions

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry:

    Biological Studies:

Mechanism of Action

    Targets: Likely interacts with specific enzymes or receptors.

    Pathways: Modulates cellular processes related to inflammation, cell growth, or immunity.

Comparison with Similar Compounds

    Unique Features:

    Similar Compounds:

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2-ethyl-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18ClN3O2/c1-4-15-16(12-6-8-13(19)9-7-12)17-20-10-14(18(23)24-5-2)11(3)22(17)21-15/h6-10H,4-5H2,1-3H3

InChI Key

NREZITUODAMGQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OCC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.